molecular formula C21H16FN3O2 B2660846 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034317-39-8

2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Cat. No.: B2660846
CAS No.: 2034317-39-8
M. Wt: 361.376
InChI Key: BTMBLAOVFUGGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: Methylating agents such as methyl iodide.

    Reaction Conditions: Alkylation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves multi-step reactions

  • Oxazolo[5,4-b]pyridine Core Synthesis

      Starting Materials: 2-aminopyridine and α-haloketone.

      Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the oxazolo[5,4-b]pyridine core.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the compound.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduced derivatives of the compound.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents.

      Products: Substituted derivatives of the compound.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a bioactive molecule.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied for its effects on various biological pathways.
  • Industry

    • Used in the development of new materials with specific properties.
    • Studied for its potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can be compared with other similar compounds, such as:

  • 2-(4-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

    • Similar structure but with a chlorine atom instead of a fluorine atom.
    • Differences in reactivity and biological activity due to the presence of chlorine.
  • 2-(4-bromophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

    • Similar structure but with a bromine atom instead of a fluorine atom.
    • Differences in reactivity and biological activity due to the presence of bromine.
  • 2-(4-methylphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

    • Similar structure but with a methyl group instead of a fluorine atom.
    • Differences in reactivity and biological activity due to the presence of a methyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c1-13-17(24-19(26)11-14-7-9-16(22)10-8-14)12-18-21(23-13)27-20(25-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMBLAOVFUGGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.